Product packaging for 3-Chloropropyl prop-2-enoate(Cat. No.:CAS No. 5888-79-9)

3-Chloropropyl prop-2-enoate

Cat. No.: B12079410
CAS No.: 5888-79-9
M. Wt: 148.59 g/mol
InChI Key: KWCPPCKBBRBYEE-UHFFFAOYSA-N
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Description

3-Chloropropyl prop-2-enoate, also systematically named as this compound and commonly referred to as 3-chloropropyl acrylate, is a chemical compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . Its structure features an acrylate group, known for its reactivity, and a terminal chlorine atom on a three-carbon propyl chain, making it a versatile bifunctional monomer . The compound's CAS registry number is 5888-79-9 . This monomer is designed for research and development applications, particularly in polymer science and materials chemistry. Its primary research value lies in its dual functionality; the acrylate group can undergo free-radical polymerization or copolymerization, while the chloropropyl group can participate in nucleophilic substitution reactions or be used to introduce reactive sites into a polymer backbone . One key application identified in the literature is its use as a key component in the formulation of photopolymerizable compositions, such as specialized ink and coating systems . When used in such formulations, it can contribute to the formation of cross-linked polymer networks upon exposure to an energy source, leading to durable and resistant materials. This product is intended for use by qualified researchers in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) and engineering controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2 B12079410 3-Chloropropyl prop-2-enoate CAS No. 5888-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCPPCKBBRBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577420
Record name 3-Chloropropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-79-9
Record name 3-Chloropropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloropropyl Prop 2 Enoate

Direct Esterification Approaches

Direct esterification stands as a primary route for the synthesis of 3-chloropropyl prop-2-enoate. This method involves the direct reaction of acrylic acid with 3-chloropropanol. smolecule.com The success of this approach hinges on effectively managing the equilibrium of the reaction to favor the formation of the ester product.

Catalytic Systems for Controlled Esterification

The use of catalysts is crucial in direct esterification to achieve reasonable reaction rates and yields. Acid catalysts are commonly employed to protonate the carbonyl oxygen of acrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by 3-chloropropanol.

Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The concentration of the catalyst is a critical parameter; for instance, sulfuric acid content in the reboiler during continuous esterification processes can range from 7.5% to 35% by weight. google.com While effective, strong mineral acids can sometimes lead to side reactions, including the polymerization of the acrylic acid or the final ester product. google.com To mitigate this, polymerization inhibitors are often added to the reaction mixture.

Recent research has also explored the use of solid acid catalysts, which can offer advantages in terms of separation and reusability.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly impact the yield and selectivity of the esterification reaction. Solvents are often chosen for their ability to azeotropically remove water, which is a byproduct of the reaction. This removal of water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield.

In some industrial processes, the esterification is carried out in a solvent that forms an azeotrope with water, facilitating its removal. For example, in the synthesis of other acrylic esters, azeotropic distillation is a common technique. google.com The selection of an appropriate solvent also depends on the boiling points of the reactants, products, and the azeotrope to ensure efficient separation.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis of this compound on a preparative scale, careful optimization of reaction conditions is essential to maximize yield and purity while ensuring safety and economic viability. Key parameters that are typically optimized include:

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as polymerization. google.com The optimal temperature is often a compromise, providing a reasonable reaction rate without significant byproduct formation. Reboiler temperatures in industrial esterification processes can range from 70 to 180°C. google.com

Reactant Stoichiometry: The molar ratio of acrylic acid to 3-chloropropanol can be varied to drive the reaction to completion. Using an excess of one reactant, typically the less expensive or more easily removable one, can increase the conversion of the other.

Catalyst Loading: The amount of catalyst used needs to be carefully controlled. While a higher catalyst concentration can accelerate the reaction, it can also increase the likelihood of side reactions and may require more extensive purification steps.

Reaction Time: The duration of the reaction is another important variable. The reaction is typically monitored until it reaches equilibrium or the desired level of conversion.

A study on the synthesis of 3-chloro-1-propanol, a precursor, highlights the importance of controlled reaction conditions, such as temperature and catalyst concentration, to achieve high yields and prevent over-chlorination. google.com

Table 1: Key Parameters in Direct Esterification of this compound

ParameterTypical Range/ValueSignificance
Catalyst Sulfuric acid, p-toluenesulfonic acidIncreases reaction rate by enhancing the electrophilicity of the carboxylic acid.
Catalyst Conc. 7.5-35% (H₂SO₄)Affects reaction rate and potential for side reactions.
Temperature 70-180 °C (Reboiler)Influences reaction kinetics and selectivity. google.com
Solvent Azeotrope-formingAids in the removal of water, driving the reaction forward.
Inhibitor e.g., HydroquinonePrevents polymerization of acrylic acid and its ester.

Alternative Synthetic Pathways and Precursors

Beyond direct esterification, alternative synthetic routes to this compound have been explored. These methods may offer advantages in terms of milder reaction conditions, higher selectivity, or the use of different starting materials.

Transesterification Routes Involving Acrylate (B77674) Precursors

Transesterification is a viable alternative for the synthesis of this compound. This process involves the reaction of an existing acrylate ester, such as methyl acrylate or ethyl acrylate, with 3-chloropropanol in the presence of a suitable catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct (methanol or ethanol).

Catalysts for transesterification can be acidic, basic, or enzymatic. While acid catalysts are common, the use of enzymes (lipases) is gaining attention as a more environmentally friendly and selective option. karger.com

Functionalization Reactions of Prop-2-enoic Acid Derivatives with Chloropropanol Analogs

Another synthetic strategy involves the use of more reactive derivatives of prop-2-enoic acid, such as acryloyl chloride. The reaction of acryloyl chloride with 3-chloropropanol would readily produce this compound. This method is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The high reactivity of acyl chlorides allows for milder reaction conditions, but they are also more expensive and sensitive to moisture. The synthesis of related compounds, such as (E)-3-chloro-acryloyl chloride, involves the reaction of acrylic acid derivatives with chlorinating agents like thionyl chloride or oxalyl chloride.

Furthermore, the synthesis of the precursor 3-chloropropanol itself is a key consideration. It can be synthesized from 1,3-propanediol (B51772) and hydrochloric acid using a catalyst like benzenesulfonic acid. google.com The purity of the 3-chloropropanol is crucial for the subsequent esterification step.

Table 2: Comparison of Synthetic Routes to this compound

Synthetic RouteReactantsKey Features
Direct Esterification Prop-2-enoic acid, 3-ChloropropanolCommon industrial method; requires catalyst and often water removal. smolecule.com
Transesterification Acrylate ester (e.g., methyl acrylate), 3-ChloropropanolReversible reaction driven by removal of alcohol byproduct; can use various catalysts.
Acyl Chloride Route Acryloyl chloride, 3-ChloropropanolHigh reactivity, milder conditions; generates HCl byproduct.

Radical Addition Reactions for Halogenated Ester Formation

The formation of halogenated esters, such as this compound, can be achieved through various synthetic routes, with radical addition reactions representing a significant and highly atom-economical methodology. Atom Transfer Radical Addition (ATRA) is a powerful technique for the simultaneous formation of a carbon-carbon bond and a carbon-halogen bond across an unsaturated substrate. jst.go.jp This process, pioneered by Morris S. Kharasch, typically involves the addition of a halogenated compound to an alkene. jst.go.jpwikipedia.org

The fundamental mechanism of a free-radical addition follows a chain reaction pattern composed of initiation, propagation, and termination steps. wikipedia.org In the context of forming a halogenated ester, a radical initiator (e.g., peroxides, light) would generate a radical from a halogen-containing precursor. This radical then adds to the double bond of an acrylate, such as allyl alcohol or a related precursor to the prop-2-enoate moiety. In general, the adding radical attacks the alkene at the most sterically accessible carbon, resulting in a stabilized radical on the more substituted carbon, a phenomenon known as the "peroxide effect" which leads to anti-Markovnikov addition. wikipedia.org

Modern advancements have refined this process, offering milder and more selective reaction conditions. Key developments include:

Transition Metal Catalysis : Copper-catalyzed ATRA has emerged as a highly efficient method. organic-chemistry.org This approach can mediate what would otherwise be an inefficient halogen atom transfer, expanding the scope of compatible substrates and allowing for high yields under optimized conditions. organic-chemistry.org

Photocatalysis : The use of light, particularly visible light, to induce radical formation offers a green alternative to traditional initiators. jst.go.jpmdpi.com Photoinduced ATRA can proceed under mild conditions without the need for expensive or toxic transition metal catalysts. jst.go.jp For instance, the irradiation of halogen-bonded complexes between a halogen-bond donor (like a brominated compound) and an acceptor can lead to the homolytic cleavage of the carbon-halogen bond, generating the necessary carbon radical. jst.go.jpmdpi.com

These radical addition methodologies provide a robust framework for the synthesis of halogenated esters. The choice of initiator, catalyst, and reaction conditions can be tailored to optimize the yield and selectivity for a specific target molecule.

Interactive Table 1: Comparative Conditions for Atom Transfer Radical Addition (ATRA)

This table summarizes various conditions reported for ATRA reactions, illustrating the diversity of approaches available for forming halogenated compounds.

FeatureCopper-Catalyzed ATRA organic-chemistry.orgPhotoinduced Halogen-Bonding ATRA jst.go.jp
Catalyst/Mediator Copper-based catalyst (e.g., CuBr)4-Phenylpyridine (Halogen-bonding acceptor)
Initiation Thermal/Catalytic cycleVisible light (e.g., 380 nm)
Halogen Source Alkyl HalidesBromomalonates
Substrate Vinyl boronic esters, AlkenesOlefins, Malonate esters
Key Advantage High efficiency, broad substrate scopeMild conditions, transition metal-free

Green Chemistry Principles in this compound Synthesis

The synthesis of industrial chemicals is increasingly guided by the principles of green chemistry, which aim to design products and processes that minimize the use and generation of hazardous substances. These principles are directly applicable to the production of this compound, encouraging the development of more sustainable and environmentally responsible manufacturing routes.

Development of Environmentally Benign Synthetic Protocols

A primary goal of green chemistry is the creation of synthetic pathways that are safer for both human health and the environment. This involves moving away from hazardous reagents and harsh reaction conditions. For ester synthesis, this can include adopting protocols that use water as a solvent or employing alternative energy sources.

Research has shown that radical reactions can be successfully carried out in aqueous media. conicet.gov.armdpi.com Utilizing water, a non-toxic and non-flammable solvent, drastically reduces the environmental impact compared to using volatile organic compounds (VOCs). Furthermore, the use of energy sources like ultrasonic irradiation has been shown to enhance reaction rates and catalyst efficiency in the synthesis of related prop-2-en-1-one structures, providing a pathway that can compete with traditional, more hazardous catalytic systems. researchgate.net Such eco-friendly developments focus on reducing pollution by using less toxic reagents and minimizing waste generation from the outset. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product. wordpress.comkccollege.ac.in The goal is to design syntheses where the maximum number of reactant atoms end up in the product, thereby minimizing waste at the molecular level. wordpress.com

The formula for atom economy is: % Atom Economy = (Formula Weight of Desired Product / Formula Weight of All Reactants) x 100 docbrown.info

Different reaction types have inherently different atom economies.

Addition Reactions : These reactions, where two or more molecules combine to form a single, larger molecule, are highly desirable as they have the potential for 100% atom economy. docbrown.info The radical addition of a chloro-alkane across an alkene, for instance, would be a highly atom-economical route.

Interactive Table 2: Theoretical Atom Economy Comparison for Ester Synthesis

This table provides a hypothetical comparison to illustrate how reaction type affects atom economy. We compare a substitution reaction with an addition reaction for the synthesis of ethyl acetate.

Reaction TypeEquationReactant FW ( g/mol )Product FW ( g/mol )Atom Economy
Substitution CH₃COCl + CH₃CH₂OH → CH₃COOCH₂CH₃ + HClAcetyl Chloride (78.5) + Ethanol (46.1) = 124.6Ethyl Acetate (88.1)(88.1 / 124.6) * 100 = 70.7%
Addition CH₂=C=O + CH₃CH₂OH → CH₃COOCH₂CH₃Ketene (42.0) + Ethanol (46.1) = 88.1Ethyl Acetate (88.1)(88.1 / 88.1) * 100 = 100%

Utilization of Sustainable Solvents and Reagents

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. Traditional solvents are frequently volatile organic compounds (VOCs) that can be toxic, flammable, and environmentally persistent. Green chemistry promotes the use of safer, more sustainable alternatives. orientjchem.org

Greener solvents are chosen based on properties like low toxicity, biodegradability, high boiling points (to reduce volatility), and derivation from renewable resources. orientjchem.orgcarloerbareagents.com Examples of green solvents that are viable alternatives to hazardous ones like dichloromethane (B109758), DMF, or toluene (B28343) include:

Water : The ultimate green solvent, though its utility can be limited by the solubility of organic reactants.

2-Methyltetrahydrofuran (2-MeTHF) : A bio-based solvent derived from renewable resources, it is a suitable replacement for THF. mdpi.com

Cyclopentyl Methyl Ether (CPME) : A safer alternative to other ether solvents like diethyl ether or THF, CPME has a higher boiling point, low water solubility, and is more resistant to peroxide formation. carloerbareagents.commdpi.com

Organic Carbonates : Compounds like dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC) are biodegradable, have low toxicity, and can replace hazardous solvents like DMF and dichloromethane in various syntheses. rsc.orgrsc.org

The adoption of these solvents can significantly improve the safety and sustainability of a synthetic process, reducing worker exposure to hazardous chemicals and minimizing environmental pollution. orientjchem.orgmdpi.com

Interactive Table 3: Comparison of Traditional vs. Green Solvents

This table compares common hazardous solvents with their greener alternatives, highlighting key properties relevant to their sustainability profile.

Traditional SolventHazard ProfileGreen AlternativeKey Advantages of Alternative
Tetrahydrofuran (THF) Peroxide-forming, Volatile2-Methyltetrahydrofuran (2-MeTHF) Bio-based, lower volatility, wider temperature range mdpi.com
Dichloromethane (DCM) Suspected carcinogen, VolatileCyclopentyl Methyl Ether (CPME) Higher boiling point, stable in acidic/basic conditions carloerbareagents.com
Dimethylformamide (DMF) Reproductive toxin, High boiling pointDimethyl Carbonate (DMC) Low toxicity, biodegradable rsc.org
Toluene Toxic, Flammable, VolatileWater Non-toxic, non-flammable, inexpensive mdpi.com

Polymerization and Copolymerization Kinetics and Mechanisms

Homopolymerization of 3-Chloropropyl prop-2-enoate

The homopolymerization of this compound yields poly(this compound), a polymer with reactive pendant chloropropyl groups that can be further modified. researchgate.net

Radical Polymerization Mechanisms and Initiator Systems

Conventional free radical polymerization is a common method for polymerizing acrylic monomers like this compound. fujifilm.com This process is typically initiated by the thermal decomposition of an initiator, which generates free radicals. fujifilm.com Commonly used initiators for radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. fujifilm.comgoogle.com

The mechanism of radical polymerization involves three main stages: fujifilm.com

Initiation: The initiator decomposes to form primary radicals, which then react with a monomer molecule to create an active monomeric free radical. fujifilm.com

Propagation: The active monomer radical rapidly adds to other monomer molecules, leading to the growth of the polymer chain. fujifilm.com

Termination: The growth of polymer chains is concluded through either combination or disproportionation of two growing radical chains. fujifilm.com

The choice of initiator and reaction conditions, such as temperature and solvent, can significantly influence the polymerization rate and the molecular weight of the resulting polymer. For instance, water-soluble peroxygen compounds like sodium, potassium, and ammonium (B1175870) persulfates are effective initiators, particularly in aqueous systems. google.com The polymerization temperature can range from 0°C to 80°C or higher. google.com

Controlled/Living Polymerization Techniques for Monomer Incorporation (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed. scispace.comvt.edu These methods minimize irreversible termination reactions, allowing for the synthesis of well-defined polymers. vt.edu Two prominent techniques for the controlled polymerization of acrylates are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). polymersource.caresolvemass.ca

RAFT Polymerization: This technique utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. fujifilm.compolymersource.ca The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled growth. fujifilm.comscispace.com RAFT is compatible with a wide range of monomers, including acrylates, and can be conducted under various reaction conditions. polymersource.caresolvemass.ca The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. researchgate.net For example, dithioesters and trithiocarbonates are suitable for "more-activated" monomers like acrylates. researchgate.net

ATRP: This method employs a transition metal catalyst, typically a copper complex, to establish a reversible equilibrium between active propagating radicals and dormant species. polymersource.cacmu.edu ATRP is known for its ability to produce polymers with narrow molecular weight distributions and is effective for polymerizing methacrylates and acrylates. resolvemass.carsc.org The catalyst system and initiator are key components in an ATRP reaction. cmu.edu

Both RAFT and ATRP offer significant advantages over conventional free radical polymerization, enabling the synthesis of complex polymer architectures such as block copolymers and star polymers. polymersource.caresolvemass.ca

Investigation of Polymerization Rate and Conversion Profiles

The rate of polymerization and the monomer conversion are critical parameters in any polymerization process. In radical polymerization, the rate is influenced by the concentrations of the monomer and the initiator. beilstein-journals.org As the polymerization proceeds, the monomer is consumed, and the polymer is formed. The conversion, which is the fraction of monomer that has been converted to polymer, typically increases with reaction time.

In controlled/living polymerizations like RAFT and ATRP, a linear increase in the number-average molecular weight with conversion is often observed, which is a key indicator of a controlled process. rsc.orgcmu.edu The polymerization rate can be controlled by adjusting the reaction conditions, such as the temperature and the concentrations of the initiator and catalyst (in ATRP) or RAFT agent.

Copolymerization of this compound with Diverse Co-monomers

Copolymerization of this compound with other monomers allows for the synthesis of copolymers with a wide range of properties and functionalities. The resulting copolymer's characteristics are determined by the properties of the individual monomers and their distribution along the polymer chain.

Reactivity Ratios Determination in Binary and Ternary Systems

The composition of a copolymer is governed by the relative reactivities of the monomers towards the growing polymer chains. dergipark.org.tr These relative reactivities are quantified by monomer reactivity ratios (r1 and r2). The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. escholarship.org

Several methods are used to determine reactivity ratios, including the Mayo-Lewis, Fineman-Ross, and Kelen-Tüdös methods. escholarship.orgresearchgate.net These methods typically involve polymerizing monomer mixtures of different initial compositions to low conversions and then analyzing the composition of the resulting copolymer. escholarship.org The IUPAC recommends a robust method that can utilize both low and high conversion data. rsc.org

The values of the reactivity ratios provide insight into the copolymerization behavior. For example:

If r1 > 1, the growing chain ending in monomer 1 prefers to add monomer 1.

If r1 < 1, the growing chain ending in monomer 1 prefers to add monomer 2.

If r1 * r2 = 1, the copolymer has a random distribution of monomers. escholarship.org

If r1 and r2 are both close to zero, an alternating copolymer is formed.

While specific reactivity ratios for this compound with various comonomers are not extensively documented in the provided search results, the principles of reactivity ratio determination are well-established for similar acrylic systems. dergipark.org.trresearchgate.netmdpi.comtsijournals.com

Influence of Co-monomer Structure on Copolymer Composition and Sequence Distribution

The structure of the co-monomer significantly influences the copolymer composition and the sequence distribution of the monomer units along the polymer chain. mdpi.com The electronic and steric effects of the substituents on the co-monomer can alter its reactivity and, consequently, the reactivity ratios.

For instance, in the copolymerization of acrylic acid with acrylonitrile (B1666552) and butyl acrylate (B77674), the reactivity ratios were determined to predict the composition of the resulting terpolymer. dergipark.org.tr Similarly, the copolymerization of glycidyl (B131873) methacrylate (B99206) with other monomers has been studied to understand the effect on copolymer properties. researchgate.netmdpi.com

The sequence distribution, which describes the arrangement of monomer units in the copolymer chain, can be predicted from the reactivity ratios. This information is crucial as the sequence distribution can affect the macroscopic properties of the copolymer, such as its glass transition temperature and mechanical properties. tsijournals.com

Mechanistic Studies of Copolymerization in Homogeneous and Heterogeneous Media

The copolymerization of this compound, an acrylate monomer, is subject to kinetic and mechanistic variations depending on the reaction medium. The presence of both a reactive acrylate group and a functional chloropropyl group allows for its incorporation into a wide range of copolymers, with the reaction environment playing a critical role in the final polymer structure and properties.

In homogeneous media , where all reactants (monomers, initiators, and catalysts) are in a single phase, the copolymerization kinetics are primarily governed by the relative reactivities of the comonomers, described by their reactivity ratios. For acrylate monomers, mechanistic studies often involve techniques like palladium-catalyzed copolymerization. For instance, studies on the copolymerization of ethylene (B1197577) and methyl acrylate using palladium-diimine catalysts have provided a detailed mechanistic model. d-nb.info This model shows that the comonomer is predominantly incorporated at the ends of polymer branches. d-nb.info The kinetics of such reactions are influenced by monomer concentrations, temperature, and catalyst structure. d-nb.info Low-temperature NMR studies have been instrumental in elucidating the step-by-step migratory insertion pathways of the acrylate monomer into the growing polymer chain. d-nb.info

Advanced Polymer Architectures and Macromolecular Engineering

The unique bifunctional nature of this compound makes it a valuable monomer for designing complex polymer architectures. The acrylate group allows for backbone formation, while the pendant chloropropyl group serves as a reactive handle for subsequent modifications or as an initiation site.

Block Copolymer Synthesis Incorporating this compound Units

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized with precise control over their molecular weight and architecture using this compound. This is primarily achieved through reversible-deactivation radical polymerization (RDRP) techniques. rsc.org

Atom Transfer Radical Polymerization (ATRP) is a widely used method for synthesizing well-defined block copolymers from acrylate monomers. nih.govnih.gov The process involves using a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chains, allowing for the sequential addition of different monomers. nih.govcmu.edu The alkyl halide functionality, similar to the chloropropyl group, is fundamental to the ATRP process, enabling the preparation of block copolymers through the addition of a second monomer to a macroinitiator. nih.gov Acrylate-based block copolymers synthesized via ATRP have been explored for various applications, including as matrices for drug delivery. nih.gov

Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization is another powerful RDRP method known for its versatility and compatibility with a wide range of functional monomers, including acrylates. rsc.orgcmu.edu RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, yielding polymers with controlled molecular weights and narrow polydispersity. cmu.eduscirp.org The general strategy for synthesizing block copolymers via RAFT involves the creation of a macro-RAFT agent from the first monomer, which is then used to initiate the polymerization of a second monomer. nih.gov

Nitroxide-Mediated Polymerization (NMP) has also been employed to create block copolymers containing functional chlorinated monomers like 3-chloro-2-hydroxypropyl methacrylate, which is structurally similar to this compound. rsc.orgresearchgate.net NMP uses a stable nitroxide radical to control the polymerization. Kinetic investigations are crucial to optimize reaction conditions, such as temperature and monomer concentrations, for successful block copolymer formation. rsc.orgresearchgate.net

Polymerization TechniqueKey FeaturesTypical MonomersAdvantages for this compound
Atom Transfer Radical Polymerization (ATRP)Uses a transition metal catalyst (e.g., Cu-based) to control polymerization. nih.govStyrenes, (meth)acrylates. cmu.eduWell-controlled polymerization, tolerant to functional groups like the chloro- group.
Reversible Addition-Fragmention Chain Transfer (RAFT)Mediated by a thiocarbonylthio chain transfer agent. cmu.eduWide range of monomers, including functional acrylates. rsc.orgHigh tolerance to functional groups, applicable in various solvents, metal-free.
Nitroxide-Mediated Polymerization (NMP)Uses a stable nitroxide radical to mediate polymerization. rsc.orgPrimarily styrenic monomers; controlling comonomers needed for acrylates. rsc.orgresearchgate.netProvides a metal-free alternative for creating block copolymers.

Graft Polymerization and Surface-Initiated Polymerization Techniques

Graft polymerization allows for the creation of branched polymers where side chains are chemically attached to a main polymer backbone. The this compound monomer can be incorporated into polymers that are then used in grafting procedures. There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through." frontiersin.orgnih.gov

"Grafting to" involves attaching pre-formed polymer chains with reactive end groups to a polymer backbone containing complementary functional sites. frontiersin.org The chloropropyl group on a polymer containing this compound units can serve as an electrophilic site for nucleophilic substitution by a living polymer chain.

"Grafting from" initiates the growth of new polymer chains directly from reactive sites along the main polymer backbone. frontiersin.orgnih.gov The chloropropyl group can be converted into an initiator site for techniques like ATRP, allowing for the growth of dense polymer brushes from the backbone.

"Grafting through" involves the polymerization of macromonomers, where a pre-formed polymer chain has a polymerizable group at its end. researchgate.net

Surface-Initiated Polymerization (SIP) extends these grafting concepts to solid substrates, creating polymer brushes that are covalently attached to a surface. rsc.org This technique is a powerful tool for modifying surface properties. rsc.orgrsc.org The chloropropyl group is particularly useful here. For example, surfaces can be functionalized with molecules containing a chloropropyl group, such as (3-chloropropyl)trimethoxysilane, which can then act as an initiator for surface-initiated ATRP (SI-ATRP). mdpi.comnih.gov This allows for the growth of well-defined polymer brushes of various vinyl monomers, including acrylates, directly from the surface. rsc.org The thickness and density of these brushes can be precisely controlled by adjusting polymerization time and reaction conditions. rsc.org

Grafting TechniqueDescriptionRole of this compound
Grafting ToPre-formed polymer chains are attached to a backbone. frontiersin.orgThe chloropropyl group on the backbone acts as an attachment point for incoming polymer chains.
Grafting FromPolymer chains are grown from initiation sites on a backbone. frontiersin.orgThe chloropropyl group can be used as an initiator for controlled radical polymerization (e.g., ATRP).
Surface-Initiated Polymerization (SIP)Polymer brushes are grown from an initiator-coated surface. rsc.orgThe chloropropyl group, anchored to the surface, can serve as the initiation site for growing polymer chains. mdpi.com

Cross-linking Reactions Involving the Acrylate Moiety

The acrylate group of this compound is highly susceptible to cross-linking reactions, which are crucial for transforming linear or branched polymers into three-dimensional networks with enhanced mechanical and thermal properties.

The most common method for cross-linking acrylate-based polymers is through UV-induced polymerization . nih.gov This process typically involves a photoinitiator that, upon exposure to UV radiation, generates free radicals. nih.govresearchgate.net These radicals attack the C=C double bonds of the acrylate moieties on different polymer chains, initiating a chain reaction that forms covalent bonds (cross-links) between them. nih.govgoogle.com The efficiency of this process depends on the photoinitiator type, its concentration, and the UV dose. researchgate.net Different photoinitiators, such as α-cleavage and H-abstraction types, can be used to initiate the cross-linking of acrylic polymers. nih.gov

Besides UV curing, chemical cross-linking can also be employed. This involves adding a difunctional or polyfunctional cross-linker to the polymer. google.com These cross-linking agents have multiple reactive groups that can form bonds with functional groups present on the polymer chains. While the acrylate double bond is the primary site for radical cross-linking, other functional groups on the copolymer can participate in chemical cross-linking with agents like epoxides or isocyanates. google.comgoogle.com For polymers made from this compound, the cross-linking primarily occurs through the polymerization of the acrylate double bond, leading to the formation of a robust network structure. mdpi.com The degree of cross-linking can be controlled to tailor the final properties of the material, such as its glass transition temperature and mechanical strength. mdpi.com

Post Polymerization Modification and Chemical Transformations

Nucleophilic Substitution Reactions of the Pendant Chloropropyl Group

The carbon-chlorine bond in the pendant 3-chloropropyl group is a prime site for nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional moieties onto the polymer side chain, transforming the initial polymer into a variety of functional materials. The reactivity of the chlorine atom, while lower than bromine or iodine, is sufficient for reactions with strong nucleophiles, providing a stable yet modifiable handle. mpg.dersc.org

Amination Reactions for Nitrogen-Functionalized Polymers

The introduction of amino groups into the polymer structure via nucleophilic substitution of the chloride is a key method for creating nitrogen-functionalized polymers. These materials are of interest for a wide range of applications, including as antimicrobial agents, gene delivery vectors, and components in water-borne compositions. google.comresearchgate.net

The amination process typically involves reacting the polymer with a suitable aminating agent in the presence of a base. google.com A variety of primary, secondary, and tertiary amines can be employed, leading to polymers with primary, secondary, tertiary, or quaternary ammonium (B1175870) functionalities. The choice of amine dictates the final properties of the polymer. For instance, quaternization of the resulting tertiary amine groups can confer potent antimicrobial properties. researchgate.net

Common aminating agents include halogenoalkylamines such as N,N-dimethylaminoethyl chloride, N,N-diethylaminoethyl chloride, and 3-chloropropylamine. google.com The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. google.com When using hydrochloride salts of the aminating reagent, a molar ratio of at least 1:2 of the reagent to the base is typically required. google.com The reaction can be performed in the presence or absence of an inert organic solvent, with solvent-free conditions being preferable from an environmental standpoint. google.com

ParameterConditionSource
Aminating Agents N,N-dimethylaminoethyl chloride, N,N-diethylaminoethyl chloride, 3-chloropropylamine google.com
Base Alkali metal hydroxides (e.g., Sodium Hydroxide), carbonates, or tertiary amines google.com
Stoichiometry Molar ratio of aminating reagent hydrohalide to base should be at least 1:2 google.com
Solvent Can be carried out in the presence or absence of an inert organic solvent google.com
pH Range of Stability Covalent bonds remain attached over a pH range of 3-11 google.com

This table summarizes typical conditions for the amination of polymers containing pendant chloroalkyl groups.

The resulting aminated polymers can have a mole percentage of aminated monomer ranging from approximately 5% to 90%. google.com This ability to control the degree of functionalization allows for the fine-tuning of the polymer's properties.

Thiol-ene and Thiol-yne Chemistry for Sulfur Functionalization

Thiol-ene and thiol-yne "click" reactions are highly efficient and versatile methods for polymer functionalization. d-nb.inforesearchgate.net While direct reaction of the chloropropyl group via thiol-ene or thiol-yne chemistry is not typical, this functionality serves as an excellent precursor for introducing thiol groups, which can then readily participate in these reactions.

The process involves a two-step sequence:

Thiolation: The pendant chloropropyl group undergoes a nucleophilic substitution reaction with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This step converts the chloro group into a reactive thiol (-SH) group.

Thiol-ene/Thiol-yne Addition: The newly installed pendant thiol groups can then be reacted with a wide variety of molecules containing alkene (-ene) or alkyne (-yne) functionalities. researchgate.net This reaction can be initiated either by radical initiators (photo or thermal) or by base catalysis (Michael addition). d-nb.inforesearchgate.net

This sequential approach allows for the covalent attachment of virtually any molecule that can be functionalized with an ene or yne group. The thiol-yne reaction is particularly noteworthy as the alkyne group can react with two thiol groups, leading to highly cross-linked networks if multifunctional thiols or alkynes are used. d-nb.info The resulting sulfur-containing polymers have potential applications as high refractive index optical materials, drug-delivery vehicles, and advanced biomaterials. d-nb.info

Reaction TypeKey FeaturesPotential ApplicationsSource
Thiol-ene Step-growth mechanism; delayed gelation; low shrinkage; reaction with ene group.Functional polymer beads, hydrogels, optical materials. researchgate.netresearchgate.net
Thiol-yne Higher crosslinking density than thiol-ene; alkyne group can react twice.Highly cross-linked networks, materials with high glass transition temperatures. d-nb.inforesearchgate.net

This table compares the characteristics of thiol-ene and thiol-yne reactions for post-polymerization modification.

Derivatization with Silane (B1218182) Compounds for Organic-Inorganic Hybrid Materials

The pendant chloropropyl group is an effective anchor for grafting silane compounds onto the polymer backbone, leading to the formation of organic-inorganic hybrid materials. researchgate.net These materials combine the properties of the organic polymer (e.g., flexibility, processability) with those of the inorganic component (e.g., thermal stability, rigidity).

The derivatization is typically achieved by reacting the chloropropyl-functionalized polymer with an amino-functional silane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES). The primary amine of the silane acts as a nucleophile, displacing the chloride on the polymer side chain. This reaction covalently links the silane molecule to the polymer.

The grafted silane moieties contain hydrolyzable groups (e.g., ethoxy groups), which can undergo hydrolysis and condensation (sol-gel process) to form a cross-linked polysiloxane network. researchgate.netmdpi.com This process can be performed in the presence of inorganic fillers or surfaces (like silica (B1680970) or glass fibers), resulting in strong covalent bonding between the polymer and the inorganic material. researchgate.netsmolecule.com This enhanced interfacial adhesion leads to significant improvements in the mechanical properties and thermal stability of the resulting composite material. smolecule.com

A related approach involves using silsesquioxanes, such as octakis(3-chloropropyl)octasilsesquioxane (Cl-POSS), which can be functionalized through nucleophilic substitution of the chlorine atoms to create nano-building blocks for hybrid materials. researchgate.netrsc.orgresearchgate.net

Silane TypeFunctionalization StrategyResulting MaterialKey BenefitSource
Alkoxysilanes (e.g., APTES) Nucleophilic substitution of chloride by amine group of silane, followed by hydrolysis/condensation.Polymer-grafted siloxane networks, polymer-coated inorganic fillers.Improved adhesion, enhanced mechanical and thermal properties. researchgate.netmdpi.com
Polyhedral Oligomeric Silsesquioxanes (POSS) Nucleophilic substitution on chloropropyl-functionalized POSS cages.Nanocomposite materials with precisely defined inorganic cores.Creation of hybrid nanobuilding blocks with tailored properties. researchgate.netrsc.orgresearchgate.net

This table outlines strategies for creating organic-inorganic hybrid materials using silane compounds.

Transformations Involving the Ester Linkage within Polymeric Structures

The ester group within the poly(3-chloropropyl prop-2-enoate) backbone provides another avenue for chemical modification, offering pathways to alter the polymer's fundamental structure, introduce new functionalities, or impart degradability.

Hydrolysis and Transesterification Reactions on Polymer Backbones

The ester linkage in polyacrylates can be cleaved or transformed under specific conditions, allowing for significant modification of the polymer backbone.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acid groups, converting the polymer into poly(acrylic acid) and releasing 3-chloropropanol as a byproduct. polymersource.ca This reaction is typically carried out under basic or acidic conditions. The rate of hydrolysis is dependent on factors such as pH and temperature. nih.gov For example, studies on similar polymers have shown that the hydrolysis rate increases with temperature and is significantly faster under alkaline conditions compared to neutral or acidic environments. nih.gov This transformation from a neutral, more hydrophobic polymer to a polyanionic, hydrophilic polymer dramatically alters its physical properties, including solubility. polymersource.ca

Transesterification: A more versatile modification is transesterification, which involves exchanging the chloropropyl ester group with a different alcohol. This reaction allows for the introduction of a wide variety of functional groups without altering the polymer backbone's degree of polymerization. nih.govresearchgate.net The reaction is often catalyzed by strong bases, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or lithium alkoxides. nih.govresearchgate.net By choosing an alcohol with a desired functionality (e.g., alkyl, benzyl, alkyne, or ether groups), a diverse library of functional polymers can be generated from a single parent polymer. nih.gov

Design of Cleavable Linkages and Degradable Polymer Architectures

The inherent reactivity of the ester bond can be exploited to design polymers that are intentionally degradable. While the standard acrylate (B77674) ester is relatively stable, specific monomers can be copolymerized with this compound to introduce intentionally labile linkages into the polymer backbone or side chains. rsc.org

These cleavable linkages can be designed to break in response to specific environmental stimuli, such as changes in pH, the presence of specific enzymes, or exposure to light. rsc.orgnih.gov

Acid-Cleavable Linkages: Incorporating monomers with acetal (B89532) or ketal groups into the polymer structure can create linkages that are stable at neutral pH but rapidly hydrolyze under acidic conditions. rsc.orgresearchgate.net

Photocleavable Linkages: Monomers containing photolabile groups, such as o-nitrobenzyl ethers, can be used to create polymers that degrade upon exposure to UV light. nih.gov This allows for spatiotemporal control over the material's degradation.

The design of such degradable architectures is crucial for biomedical applications like controlled drug release, where the polymer matrix is intended to break down and release its payload in a specific biological environment. d-nb.info It is also a key strategy in developing more environmentally friendly materials that can degrade after their intended use. google.com

Radical Reactions and Cross-linking of Polymer-Bound Pendant Groups

The pendant chloropropyl group is a key site for initiating radical reactions and subsequent cross-linking. These processes are fundamental for converting the linear polymer into a stable, three-dimensional network, significantly altering its mechanical and thermal properties.

While the native poly(this compound) is not inherently photosensitive, it can be readily modified to incorporate photo-cross-linkable moieties. This is typically achieved by nucleophilic substitution of the pendant chlorine atom. A prominent strategy involves the reaction of the polymer with sodium azide (B81097) to convert the chloropropyl groups into azidopropyl groups. nih.govacs.org

Upon exposure to ultraviolet (UV) light, typically at 254 nm, the azide group decomposes to form a highly reactive nitrene species, releasing nitrogen gas in the process. mdpi.com This nitrene intermediate can then undergo a variety of reactions to form cross-links, most notably through insertion into C-H bonds of adjacent polymer chains. mdpi.com This mechanism allows for the creation of a stable polymer network through a simple and controllable photochemical process.

Another effective method is the introduction of benzophenone-containing groups. Benzophenone (B1666685) is a well-known photo-initiator that, upon UV irradiation, can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of two radical centers that subsequently combine to form a covalent cross-link. researchgate.net

Table 1: Strategies for Photo-initiated Cross-linking

Photo-active Group Introduction Method Cross-linking Mechanism Wavelength Reference
Azide (-N₃) Nucleophilic substitution of -Cl with NaN₃ Nitrene insertion into C-H bonds 254 nm nih.govmdpi.com
Benzophenone Esterification or etherification with a benzophenone derivative Hydrogen abstraction from C-H bonds ~360 nm researchgate.net

The carbon-chlorine bond in the pendant group can undergo both reductive and oxidative transformations, offering pathways to either remove the halogen or convert it into other functional groups.

Reductive Transformations

The most common reductive transformation is dehalogenation, which replaces the chlorine atom with a hydrogen atom. This can be achieved through several methods:

Catalytic Hydrogenolysis: Using a transition metal catalyst like palladium supported on carbon (Pd/C) with a hydrogen source.

Radical Reduction: Tin-free radical reduction systems provide an environmentally friendlier alternative. These systems often use a visible-light-activated photoredox catalyst, such as Ru(bpy)₃Cl₂, in combination with a hydrogen atom donor like Hantzsch ester or formic acid. organic-chemistry.org

Silane-Based Reduction: Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, can be used in water to effectively reduce alkyl halides, often initiated by an azo compound like ACCN. organic-chemistry.org

These reactions typically proceed via a single-electron transfer to the C-Cl bond, which leads to its cleavage and the formation of an alkyl radical. This radical then abstracts a hydrogen atom from a donor to yield the final dehalogenated product. acs.orgnih.gov

Table 2: Selected Methods for Reductive Dehalogenation of Polymer-Bound Alkyl Halides

Reagent System Conditions Mechanism Key Advantages Reference
Ru(bpy)₃Cl₂ / Hantzsch Ester / iPr₂NEt Visible Light, Room Temp. Photoredox Catalysis Mild conditions, tin-free organic-chemistry.org
(Me₃Si)₃SiH / ACCN 100 °C, Water Radical Chain Reaction Can be performed in aqueous media organic-chemistry.org
SmBr₂ / HMPA Room Temp., THF Single Electron Transfer Highly efficient for alkyl chlorides organic-chemistry.org

Oxidative Transformations

Direct oxidation of the primary alkyl chloride group is challenging. However, oxidative transformations can be achieved through multi-step processes or specialized coupling reactions. For instance, an "oxidative alkyl halide-olefin metathesis" has been described, which uses diazene (B1210634) catalysts to effect the cyclization of alkenyl alkyl halides into cyclic olefins and carbonyl products. nih.gov While this is an intramolecular process requiring an olefin in the polymer structure, it represents a potential oxidative pathway.

A more general approach involves the initial formation of a radical at the carbon center, which can then be trapped by molecular oxygen. This leads to the formation of peroxy radicals, which can subsequently undergo further reactions to yield oxidized products such as alcohols, ketones, or carboxylic acids, often leading to chain scission. Furthermore, the pendant alkyl halide can serve as a substrate in transition metal-catalyzed cross-coupling reactions, which proceed through an oxidative addition step at the metal center. nih.govacs.org

Regioselectivity and Stereoselectivity in Post-Polymerization Modifications

Achieving high selectivity is a critical challenge in post-polymerization modification, ensuring that reactions occur at the intended site without undesirable side reactions.

Regioselectivity

In the context of poly(this compound), regioselectivity refers to the preferential reaction at the pendant C-Cl bond over other potentially reactive sites, such as the ester group on the polymer backbone. Nucleophilic substitution reactions are the most common modifications for this polymer. gacariyalur.ac.inresearchgate.net

The primary alkyl chloride is generally more reactive towards Sₙ2 substitution than the ester carbonyl is towards nucleophilic acyl substitution. However, under harsh conditions or with highly reactive nucleophiles (e.g., strong bases like hydroxide or primary amines at high temperatures), competing reactions like hydrolysis or aminolysis of the ester can occur, leading to backbone degradation or unwanted side-chain functionalities. sit.edu.cn

Strategies to enhance regioselectivity include:

Choice of Nucleophile and Conditions: Using soft, non-basic nucleophiles (e.g., azide, thiols) and moderate reaction temperatures favors the Sₙ2 reaction at the alkyl chloride.

Catalysis: The use of phase-transfer catalysts can facilitate the reaction of ionic nucleophiles at the C-Cl bond under milder, biphasic conditions, minimizing side reactions in the aqueous or polar phase.

Solvent Choice: The polarity of the solvent can influence the relative reactivity of different sites. rsc.org

Research on other polyacrylates has demonstrated that high site-selectivity is achievable. For instance, organocatalytic transesterification of methacrylate (B99206)/acrylate copolymers can selectively modify the acrylate esters due to the lower steric hindrance around their carbonyl groups compared to methacrylates. researchgate.net This principle underscores the potential for achieving high regioselectivity in the modification of poly(this compound) by carefully tuning reaction parameters.

Stereoselectivity

Stereoselectivity relates to the control over the three-dimensional arrangement of atoms. For post-polymerization modification of poly(this compound), this can be considered in two ways:

Reaction at the Pendant Group: The substitution reaction occurs at a primary carbon (-CH₂Cl). In a standard Sₙ2 reaction, this does not create a new stereocenter. Therefore, controlling stereoselectivity at this position is not a relevant concern unless the monomer unit contains other chiral or prochiral centers.

Influence of Backbone Tacticity: The stereochemical arrangement of the polymer backbone (tacticity) can influence the reactivity of the pendant groups. While direct stereospecific polymerization of this compound is not widely reported, studies on other acrylate-type monomers have shown that controlling tacticity is possible. nih.govacs.org An isotactic or syndiotactic polymer could, in principle, create a chiral microenvironment around the pendant groups, potentially influencing the stereochemical outcome of reactions involving chiral reagents. However, for most common modifications, this effect is negligible.

The primary challenge remains achieving high regioselectivity to preserve the integrity of the polymer backbone while functionalizing the pendant chloropropyl group. acs.org

Spectroscopic and Advanced Characterization of 3 Chloropropyl Prop 2 Enoate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 3-Chloropropyl prop-2-enoate and its polymers. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment and connectivity of atoms within a molecule. longdom.org

¹H NMR and ¹³C NMR for Monomer and Polymer Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of this compound and tracking the changes that occur upon polymerization. In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the vinyl protons, the chloropropyl group, and the ester linkage are expected. The disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal in the ¹H NMR spectrum are clear indicators of successful polymerization. researchgate.net

Similarly, the ¹³C NMR spectrum of the monomer shows characteristic peaks for the carbonyl carbon, the double-bonded carbons of the acrylate (B77674) group, and the carbons of the chloropropyl chain. researchgate.net Upon polymerization, the peaks assigned to the vinyl carbons disappear, and new signals corresponding to the saturated carbons of the polymer backbone emerge, confirming the formation of poly(this compound). researchgate.net The clarity and distinctness of the signals in both ¹H and ¹³C NMR spectra of the polymer can also suggest the formation of polymers with a uniform structure. researchgate.net The degree of polymerization can sometimes be estimated through end-group analysis using quantitative ¹³C NMR spectroscopy. nih.gov

Table 1: Representative NMR Data for Monomer and Polymer

Nucleus Monomer (this compound) Poly(this compound)
¹H NMR Signals for vinyl protons (C=CH₂), methylene (B1212753) protons adjacent to oxygen (-OCH₂-), methylene protons in the middle of the propyl chain (-CH₂-), and methylene protons adjacent to chlorine (-CH₂Cl). Disappearance of vinyl proton signals. Appearance of broad signals corresponding to the polymer backbone.
¹³C NMR Signals for carbonyl carbon (C=O), vinylic carbons (C=CH₂), and carbons of the chloropropyl group (-OCH₂CH₂CH₂Cl). researchgate.net Disappearance of vinylic carbon signals. Appearance of signals for the saturated polymer backbone carbons. researchgate.net

This table presents expected shifts based on general principles of NMR spectroscopy.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure by revealing correlations between different nuclei. longdom.orglibretexts.org

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the context of this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the propyl chain, confirming their connectivity. For the polymer, COSY can help to elucidate the connectivity within the repeating unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing information about the molecule's conformation. libretexts.org This can be particularly useful for studying the three-dimensional structure and conformational dynamics of both the monomer and the polymer in solution. longdom.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. photothermal.com IR spectroscopy measures the absorption of infrared radiation by molecules, and it is particularly sensitive to polar functional groups. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is more sensitive to non-polar and symmetric bonds. photothermal.com

For this compound, key functional groups that can be identified include the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the carbon-chlorine (C-Cl) bond. The IR spectrum of an acrylate polymer like polymethyl methacrylate (B99206) (PMMA) is typically dominated by a strong C=O stretching peak and C-O-C stretching peaks. spectroscopyonline.com

Vibrational Assignments and Molecular Dynamics

Detailed analysis of the IR and Raman spectra allows for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the C=O stretching vibration in acrylates typically appears as a strong band in the IR spectrum around 1720-1730 cm⁻¹. spectroscopyonline.comamericanpharmaceuticalreview.com The C=C stretching vibration of the acrylate group is also a characteristic feature. The differences in the spectra of the monomer versus the polymer, such as the disappearance of the C=C vibrational band, confirm the polymerization process. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the detailed assignment of the experimental spectra. primescholars.com

In-situ Monitoring of Reaction Progress

Both IR and Raman spectroscopy can be employed for the in-situ monitoring of polymerization reactions. frontiersin.org By tracking the intensity of specific vibrational bands over time, one can follow the consumption of the monomer and the formation of the polymer. For example, the decrease in the intensity of the C=C double bond absorption band of the acrylate monomer can be monitored to determine the rate of polymerization. gammadata.se This real-time analysis is crucial for understanding reaction kinetics and optimizing polymerization conditions.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman)
C=O (Ester) Stretching ~1720-1730 spectroscopyonline.comamericanpharmaceuticalreview.com Medium
C=C (Acrylate) Stretching ~1635-1640 gammadata.se Strong
C-O (Ester) Stretching ~1150-1250 spectroscopyonline.com Weak
C-Cl Stretching ~600-800 Medium
C-H (sp²) Stretching ~3000-3100 pressbooks.pub Strong
C-H (sp³) Stretching ~2850-3000 spectroscopyonline.com Strong

This table presents expected vibrational frequencies based on general spectroscopic data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. free.fr For the monomer this compound, techniques like electron ionization (EI) can be used to determine its molecular weight and fragmentation pattern, which can further confirm its structure. nist.gov

For polymers, which consist of a distribution of chain lengths, MS techniques are invaluable for determining the molecular weight distribution. free.fr Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly suited for analyzing large, non-volatile polymer molecules without causing significant fragmentation. iyte.edu.tr These techniques allow for the accurate measurement of the mass of individual polymer chains, providing detailed information on the molecular weight distribution, repeating units, and end-group structures. free.frlcms.cz Combining MS with separation techniques like Size Exclusion Chromatography (SEC) can provide an even more comprehensive analysis of the polymer's molecular weight and composition. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

Table 1: Calculated Mass Properties for Acrylate and Propanoate Derivatives

Compound Name Molecular Formula Exact Mass (Da) Monoisotopic Mass (Da)
This compound C₆H₉ClO₂ 148.587 148.02398
Methyl 3-chloroprop-2-enoate C₄H₅ClO₂ 120.53 119.9978071 nih.gov
2-chloropropyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₂ClNO₄ 269.68 269.0454856 nih.gov

Fragmentation Pathways and Structural Elucidation

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), provides valuable information about a molecule's structure by analyzing its fragmentation patterns. researchgate.net When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, charged fragments in predictable ways.

The fragmentation of organic molecules in a mass spectrometer is often influenced by the presence of functional groups and heteroatoms. libguides.com For esters, common fragmentation pathways involve cleavage of the C-O bonds. For halogenated compounds, the loss of the halogen atom or a halogen-containing group is a typical fragmentation route. mdpi.com

While a specific mass spectrum for this compound was not found, analysis of related structures provides insight into expected fragmentation. For instance, the mass spectrum of dodecane (B42187) shows a series of fragment ions corresponding to the loss of alkyl groups. libguides.com In the case of this compound, one would anticipate key fragments resulting from:

Loss of the chloropropyl group.

Loss of the prop-2-enoate group.

Cleavage at the ester linkage.

Rearrangement reactions followed by fragmentation. researchgate.net

The study of these fragmentation patterns is crucial for confirming the structure of the monomer and identifying any impurities or side-products from its synthesis. libguides.com

X-ray Diffraction and Crystallography of Monomer and Polymer Derivatives

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. malvernpanalytical.com It can determine whether a substance is crystalline or amorphous and, for crystalline materials, can provide detailed information about the arrangement of atoms in the crystal lattice. ucmerced.edu

There is limited specific information in the search results regarding the single-crystal X-ray diffraction of this compound monomer. However, related structures have been successfully characterized using this method, suggesting that if suitable crystals of the monomer can be grown, its detailed three-dimensional structure could be determined. researchgate.netmdpi.com

For the polymer, poly(this compound), XRD analysis is used to determine its degree of crystallinity. Many polymers, including polyacrylates, are semi-crystalline, meaning they have both crystalline and amorphous regions. The XRD pattern of such a polymer would show sharp peaks (from the crystalline domains) superimposed on a broad halo (from the amorphous content). ucmerced.edu The relative areas of these features can be used to quantify the percent crystallinity, a property that significantly influences the polymer's mechanical and thermal properties. The physical state of the material (e.g., powder, solid, thin film) can be analyzed to understand properties like phase composition and crystal orientation. malvernpanalytical.com

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography is an essential set of techniques for separating and analyzing mixtures. For this compound and its polymer, gas and liquid chromatography are used to assess monomer purity, while gel permeation chromatography is the standard for characterizing the polymer's molecular weight distribution.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size in solution. warwick.ac.uk It is the most common method for determining the molecular weight distribution of polymers. chromatographyonline.com

In a GPC analysis of poly(this compound), a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores more deeply, taking a longer path and eluting later. By calibrating the column with polymer standards of known molecular weight, a chromatogram is produced that allows for the determination of several important molecular weight averages: warwick.ac.uk

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain. It is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.

The choice of solvent (mobile phase) is crucial for GPC analysis. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common solvents for analyzing acrylic polymers. regulations.govresearchgate.net The results of GPC analysis are critical for understanding how polymerization conditions affect the final properties of the poly(this compound).

Table 2: Representative GPC Data for Acrylic Polymers

Polymer Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference
Poly(acrylic acid) - 80,100 1.63 researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of the this compound monomer. nih.govnist.gov

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds like the monomer. In GC, the sample is vaporized and injected into a column. An inert carrier gas moves the sample through the column, and separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The purity of the monomer can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC): HPLC is another option for purity analysis, particularly for less volatile or thermally sensitive impurities. sielc.com In reverse-phase HPLC, a common mode for organic molecules, the monomer is dissolved in a mobile phase and pumped through a column with a nonpolar stationary phase. Separation is based on the relative polarity of the components. HPLC can be used to quantify the monomer and detect any non-volatile impurities that may be present. nih.gov

Thermal Analysis Methods for Polymer Transitions and Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about its thermal stability and phase transitions. uha.frwaters.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. uha.fr For poly(this compound), TGA can determine:

Decomposition Temperature: The temperature at which the polymer begins to degrade. This is a key indicator of its thermal stability.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char or inorganic residue.

Degradation Profile: The number of steps in the mass loss curve can provide insight into the degradation mechanism. For example, studies on related poly(methacrylate) based electrolytes have shown how fillers can improve thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. matec-conferences.org It is used to detect thermal transitions where heat is either absorbed or released. For poly(this compound), DSC can identify:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a softer, rubbery state. The Tg is a critical property that defines the polymer's operating temperature range.

Melting Temperature (Tm): If the polymer is semi-crystalline, DSC will show an endothermic peak corresponding to the melting of the crystalline domains.

Crystallization Temperature (Tc): Upon cooling from the melt, a semi-crystalline polymer may show an exothermic peak as it crystallizes.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of poly(this compound), which is essential for determining its suitability for various applications. waters.com

Table 3: Mentioned Compounds

Compound Name
This compound
Poly(this compound)
Tetrahydrofuran
N,N-dimethylformamide
Poly(acrylic acid)
Dodecane
Methyl 3-chloroprop-2-enoate
2-chloropropyl (2E)-3-(4-nitrophenyl)prop-2-enoate
(E)-3-(3-chlorophenyl)prop-2-enoate

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. northwestern.edunih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller gap generally implies higher reactivity. dergipark.org.tr

The analysis of related molecules shows that the HOMO is typically localized on the C=C double bond, indicating this is the primary site for electrophilic attack. The LUMO is generally distributed over the acrylate (B77674) moiety (C=C-C=O), making it susceptible to nucleophilic attack. This distribution dictates how the monomer interacts with other reactants, such as radicals during polymerization. dergipark.org.trnih.gov

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Acrylic AcidDFT/B3LYP/STO-3G--5.545
2-Octyl Acrylate (2-OA)DFT-6.93-0.586.35
Isobornyl Acrylate (IBOA)DFT-7.01-0.506.51

Data for acrylic acid, 2-OA, and IBOA are presented as analogues to infer the properties of 3-chloropropyl prop-2-enoate. nih.govresearchgate.net

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states. Transition State Theory (TST) is used to calculate the activation energy (energy barrier) of a reaction, which determines its rate. researchgate.netacs.orgnih.gov

The most significant reaction for this compound is free-radical polymerization. DFT calculations have been extensively used to study the elementary steps of this process for various acrylates, including initiation, propagation, and termination. researchgate.net Computational studies on analogous alkyl acrylates (methyl, ethyl, and n-butyl acrylate) have detailed the mechanisms of key side reactions that influence the final polymer structure, such as chain transfer to monomer (CTM) and backbiting. acs.orgacs.org

For example, in the study of CTM reactions, DFT is used to model the abstraction of a hydrogen atom from the monomer by a growing polymer radical. acs.orgnih.gov The calculations can predict the geometry of the transition state and the associated energy barrier. These studies reveal that hydrogen abstraction is most likely to occur from specific sites on the alkyl side chain. acs.org For this compound, computational analysis could predict the likelihood of hydrogen abstraction from the chloropropyl group versus other positions.

Reaction Type (for Alkyl Acrylates)Computational MethodCalculated Activation Energy (kJ/mol)
Self-Initiation (Diels-Alder)B3LYP/6-31G*~186-189
Chain Transfer to Monomer (H-abstraction)M06-2X-
Backbiting (1,5 H-transfer)DFT-

Activation energies for key reaction steps in the polymerization of analogous alkyl acrylates. acs.orgwpmucdn.com

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tue.nl For polymers like poly(this compound), MD simulations provide detailed information about chain conformation, dynamics, and the non-covalent interactions between polymer chains or between the polymer and a solvent. figshare.comresearchgate.net

End-to-end distance: The distance between the first and last monomer units of a chain.

Radial Distribution Function (RDF): Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. It provides insights into the packing and intermolecular structure. researchgate.net

For poly(this compound), the presence of the polar C-Cl bond in the side chain is expected to introduce significant dipole-dipole interactions. MD simulations could quantify the effect of these interactions on chain packing and cohesion, which would influence macroscopic properties like density and glass transition temperature. Simulations can also model the interaction of the polymer with different solvents, predicting its solubility and conformational behavior in various environments. rsc.org

Structure-Property Relationship Predictions at the Molecular Level

A central goal of polymer science is to understand and predict how a polymer's chemical structure dictates its macroscopic properties. nih.govresearchgate.net Computational modeling provides a direct link between the molecular level and these bulk properties.

The side chain of a polymer plays a critical role in determining its physical properties. MD simulations and other computational techniques have been used to systematically study how variations in the side chain—such as length, branching, and polarity—affect the conformation and dynamics of polyacrylates. figshare.comresearchgate.netnih.govnih.gov

Side Chain Size and Shape: Studies on poly(alkyl acrylates) show a non-monotonic trend in the radius of gyration as the side chain becomes bulkier. This is due to a balance between increased intramolecular repulsion (which expands the chain) and reduced inter-chain penetration (which causes collapse). figshare.com The linear, flexible 3-chloropropyl group would have a distinct effect compared to branched or very long alkyl groups.

Polarity and Hydrogen Bonding: The introduction of polar functional groups, such as the chloro group in this compound, leads to stronger intermolecular forces. researchgate.net These interactions can restrict chain mobility, leading to a higher glass transition temperature (Tg) and affecting the polymer's mechanical properties. MD simulations can quantify the impact of these dipole-dipole interactions on chain dynamics. mdpi.com

Computational chemistry can predict the outcome of chemical reactions, particularly in the context of copolymerization. When two different monomers, such as this compound and another vinyl monomer, are polymerized together, their relative incorporation into the polymer chain is described by monomer reactivity ratios (r1 and r2). mdpi.com

These reactivity ratios are crucial for designing copolymers with specific compositions and microstructures. mdpi.com While traditionally determined experimentally, computational methods are increasingly used for their prediction.

DFT Calculations: Quantum chemical calculations can be used to model the propagation steps in copolymerization (i.e., a growing chain ending in monomer 1 adding either monomer 1 or monomer 2). By calculating the activation energies for these competing pathways, the rate constants can be estimated, from which the reactivity ratios are derived. arxiv.org

Machine Learning: More recently, artificial neural networks and other machine learning models have been developed to predict reactivity ratios based on the chemical structures of the monomers. arxiv.orgrsc.orgacs.org These data-driven approaches can offer rapid and accurate predictions for a vast number of monomer pairs for which experimental data may not be available. rsc.org

Predicting the reactivity ratios for this compound would enable the rational design of copolymers with tailored properties, such as specific solubility, thermal stability, or adhesive characteristics. mdpi.comresearchgate.net

Applications of 3 Chloropropyl Prop 2 Enoate and Its Derived Materials in Advanced Technologies

Surface Functionalization and Interface Engineering

The ability to controllably alter the surface chemistry of materials is fundamental to achieving desired performance in many advanced applications. Materials derived from 3-chloropropyl prop-2-enoate are instrumental in surface functionalization, where the chloropropyl group acts as a key reactive site for anchoring subsequent chemical moieties.

This compound serves as a critical monomer in the synthesis of polymers and copolymers used in advanced coatings and adhesives. smolecule.com The incorporation of this monomer into a polymer backbone results in a functional coating with pendant chloropropyl groups. These groups act as reactive sites for post-polymerization modification, allowing for the covalent attachment of various functional molecules. This process can be used to impart specific properties to a surface, such as creating barrier functions or developing antireflective coatings. google.comgoogle.com.na For instance, thermosensitive polymers, a class of "smart" materials that change their physical properties in response to temperature, can be synthesized for specialized surface coatings. specificpolymers.com The versatility of the chloropropyl group allows for the creation of a wide range of functional surfaces, making it a valuable component in the formulation of specialized coating agents. google.com

The performance of polymer nanocomposites often depends on the compatibility between the polymer matrix and the inorganic nanofiller. Surface modification of these fillers is crucial for improving their dispersion and interaction with the polymer.

Silica (B1680970) Gel: 3-Chloropropyl functional groups can be grafted onto the surface of silica gel to create a versatile platform for further chemical synthesis. sigmaaldrich.comresearchgate.net This modified silica is useful as a support for immobilizing various substrates. sigmaaldrich.com The functionalized silica possesses a high surface area and defined porosity, which are beneficial for applications in separation science. sigmaaldrich.com For example, silica gel modified with a 3-chloropropyl group can be further reacted to introduce chelating agents capable of selectively binding metal ions. Research has demonstrated the use of such modified silica for the preconcentration of gold (Au), palladium (Pd), and copper (Cu) ions from solutions, with the recovery efficiency being highly dependent on the pH of the solution. researchgate.net

Below is a table summarizing the physical properties of commercially available 3-chloropropyl-functionalized silica gel.

PropertyValueSource
Form Solid sigmaaldrich.com
Extent of Labeling ~2.5% loading, ~8% functionalized sigmaaldrich.com
Surface Area ~550 m²/g sigmaaldrich.com
Particle Size 230-400 mesh sigmaaldrich.com
Pore Size 60 Å sigmaaldrich.com

The following table shows the effect of pH on the recovery of metal ions using a column packed with modified silica gel designed for metal preconcentration.

Metal IonOptimal pH for Quantitative RecoverySource
Gold (III) 2.0 - 3.0 researchgate.net
Palladium (II) 1.0 - 2.0 researchgate.net
Copper (II) 5.0 - 6.0 researchgate.net

Halloysite (B83129) Nanotubes (HNTs): Halloysite nanotubes are naturally occurring clay minerals with a hollow tubular structure. mdpi.comnih.gov Their surface can be modified to enhance their compatibility with polymer matrices in nanocomposites. mdpi.com A related compound, (3-chloropropyl)trimethoxysilane (CPTMS), which features the same key "3-chloropropyl" functional group, is used to graft onto the HNT surface. mdpi.comresearchgate.net This process creates a reactive surface on the nanotubes that can interact with other molecules, making them suitable for applications in chemical engineering and nanotechnology. mdpi.comresearchgate.net The efficiency of this grafting process is influenced by various experimental conditions, such as the solvent used.

The table below presents research findings on the effect of the dispersing medium on the grafting efficiency of CPTMS onto HNTs.

Dispersing MediumGrafting Degree (%)Source
Toluene (B28343) 24.29 mdpi.com
n-hexane 15.32 mdpi.com
1,4-dioxane 14.30 mdpi.com
Tetrahydrofuran 11.00 mdpi.com
Ethanol 10.75 mdpi.com

The ability to modify surface properties is crucial for biomedical applications. vulcanchem.com Polymers containing pendant 3-chloropropyl groups, derived from monomers like this compound, are utilized in creating biomedical surfaces with specific functionalities. scispace.com The reactive chloro-group provides a convenient handle to immobilize biomolecules or antimicrobial agents. This approach allows for the design of surfaces that can actively combat microbial growth or promote specific cellular interactions, which is a key area of research in biomedical materials science. scispace.com

Advanced Polymer Composites and Nanocomposites

The integration of different materials to create composites with superior properties is a cornerstone of modern materials science. The utility of this compound extends to the development of advanced composites where interfacial properties are critical.

Functionalizing fillers like halloysite nanotubes with molecules containing a 3-chloropropyl group improves their dispersion in and interaction with hydrophobic polymer matrices. mdpi.commdpi.com When this compound is used, for example as a comonomer in the matrix polymer, its acrylate (B77674) portion integrates into the polymer chain, while the pendant chloropropyl group can form covalent bonds with a functionalized filler surface. This creates strong linkages across the interface, enabling efficient stress transfer from the matrix to the reinforcement, thereby enhancing the mechanical integrity of the composite. nih.gov This improvement in interfacial adhesion is critical for developing high-performance hybrid material systems for structural applications. taylorfrancis.com

Smart polymers, also known as stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to external stimuli like temperature, pH, or light. researchgate.netresearchgate.netnih.gov These materials are at the forefront of innovation in fields ranging from biomedical engineering to soft robotics. nih.gov

This compound can be employed as a functional monomer in the synthesis of such smart materials. scispace.com By incorporating it into a polymer backbone via its acrylate group, a polymer chain decorated with reactive pendant chloropropyl groups is formed. These groups serve as anchor points for the subsequent grafting of stimuli-responsive polymer chains or functional molecules. For example, a temperature-responsive polymer like Poly(N-isopropylacrylamide) could be grafted onto the main polymer chain via the chloro- Pendent group. specificpolymers.com This modular approach allows for the design of complex macromolecular architectures where one component provides structural integrity and another provides the "smart" responsive behavior, leading to the creation of sophisticated responsive polymer systems.

Reagent in Organic Synthesis and Building Block for Complex Molecules

This compound is a bifunctional molecule that incorporates both a reactive acrylate group and a versatile chloropropyl moiety. This unique combination allows it to serve as a valuable reagent and building block in the synthesis of complex organic molecules, including those with specific stereochemistry and heterocyclic systems that form the backbone of many pharmaceutical compounds.

Chiral Synthesis and Stereoselective Transformations

While direct applications of this compound in major named chiral synthesis reactions are not extensively documented in mainstream literature, the reactivity of its constituent parts suggests its potential utility in stereoselective transformations. The 3-chloropropyl group, in particular, is a well-established precursor for creating chiral centers in a molecule.

Research on related compounds demonstrates the viability of the 3-chloropropyl group in stereospecific reactions. For instance, the enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to form a 2-methylproline derivative proceeds with a high degree of chirality transfer. researchgate.net This type of reaction, often relying on the "memory of chirality" principle, underscores the potential of the 3-chloropropyl unit to participate in reactions where the stereochemistry of the starting material directs the formation of a new chiral center. researchgate.net

The general strategy in such syntheses involves the use of a chiral auxiliary or a substrate with a pre-existing stereocenter. The 3-chloropropyl group can then undergo intramolecular substitution reactions to form cyclic structures, where the stereochemistry is controlled by the existing chiral environment of the molecule. Although not a direct example using this compound, these studies provide a strong basis for its potential application in the asymmetric synthesis of complex cyclic systems. researchgate.net

A summary of related stereoselective cyclization is presented below:

Starting Material PrecursorReaction TypeProductKey Feature
N-(3-chloropropyl)-D-alaninate derivativeEnantiospecific cyclization2-methylproline derivativeMemory of chirality researchgate.net
N-(ω-Bromoalkyl)-amino acid derivativesIntramolecular C,N-double alkylationCyclic α-alkyl-amino acid derivativesHigh enantiomeric excess researchgate.net

Synthesis of Heterocyclic Compounds and Pharmaceutical Intermediates

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. kit.eduresearchgate.netopenmedicinalchemistryjournal.com The 3-chloropropyl group is a valuable synthon for the construction of these heterocyclic rings, particularly five- and six-membered rings.

The synthetic utility of the 3-chloropropyl group lies in its ability to act as a three-carbon electrophilic building block. It can react with various nucleophiles, such as amines, to form carbon-nitrogen bonds, which is a fundamental step in the synthesis of many nitrogen heterocycles. For example, the reaction of a compound containing a 3-chloropropyl group with an amine can lead to the formation of piperidine, pyrrolidine, or other related cyclic structures. researchgate.net

A notable example, although not starting directly from this compound, is the use of 2-(3-chloropropyl)- smolecule.comconicet.gov.arrevistapolimeros.org.brtriazolo[4,3-a]pyridin-3(2H)-one as a key intermediate in the synthesis of the antidepressant drug Trazodone. This highlights the industrial relevance of the 3-chloropropyl moiety in constructing complex, multi-cyclic pharmaceutical agents.

The general synthetic approach is summarized in the table below:

Reactant 1 (containing 3-chloropropyl group)Reactant 2 (Nucleophile)Resulting Heterocycle (Example)Significance
A molecule with a primary or secondary amine3-chloropropyl halidePiperidine, PyrrolidineCore structures in many alkaloids and pharmaceuticals
1-(3-chlorophenyl)piperazine2-(3-chloropropyl)- smolecule.comconicet.gov.arrevistapolimeros.org.brtriazolo[4,3-a]pyridin-3(2H)-one intermediateTrazodoneAntidepressant drug

The acrylate portion of this compound can also participate in cycloaddition reactions, further expanding its utility in heterocyclic synthesis.

Self-Assembly of Polymeric Structures and Vesicles

The ability of amphiphilic block copolymers to self-assemble in solution into organized structures like micelles and vesicles is a cornerstone of nanotechnology and advanced drug delivery systems. revistapolimeros.org.brmdpi.comuah.edu this compound is a valuable monomer for creating such polymers due to its distinct functionalities.

The prop-2-enoate (acrylate) group is readily polymerizable via various methods, including controlled radical polymerization techniques. This allows for the formation of a polymer backbone. The pendant 3-chloropropyl groups along this backbone can then be subjected to post-polymerization modification. For example, the chlorine atom can be substituted by hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or other polar groups. This process transforms the initially hydrophobic polymer into an amphiphilic block copolymer.

Once synthesized, these amphiphilic copolymers, when placed in a selective solvent (typically water), will spontaneously self-assemble to minimize the exposure of the hydrophobic blocks to the aqueous environment. This process can lead to the formation of various morphologies, including spherical micelles, cylindrical micelles, and vesicles (also known as polymersomes). researchgate.net Vesicles are particularly interesting as they consist of an aqueous core enclosed by a polymeric bilayer membrane, making them suitable for encapsulating and delivering hydrophilic drugs.

The characteristics of the resulting self-assembled structures can be controlled by the molecular architecture of the copolymer, such as the relative lengths of the hydrophilic and hydrophobic blocks. openmedicinalchemistryjournal.com

A patent has described an acrylic copolymer composition that includes this compound, intended for applications that may leverage its self-assembly properties. google.com Furthermore, research on polymers containing pendent 3-chloropropyl groups has highlighted their role in the self-assembly process. scispace.com

The process of forming vesicles from polymers derived from this compound can be conceptualized as follows:

StepProcessDescription
1PolymerizationThe acrylate group of this compound is polymerized to form a homopolymer.
2FunctionalizationThe pendant chloropropyl groups are reacted with a hydrophilic species to create an amphiphilic block copolymer.
3Self-AssemblyThe amphiphilic copolymer is dispersed in water, leading to the spontaneous formation of vesicles. researchgate.net

Environmental and Sustainability Aspects in Research

Degradation Pathways and Environmental Fate of Polymers Derived from 3-Chloropropyl prop-2-enoate

Polymers derived from this compound, like other acrylic polymers, are generally characterized by high molecular weight. nih.gov Their environmental fate is determined by their chemical structure, the environmental conditions they are exposed to, and the regulations governing their disposal. nih.gov The degradation of these polymers can proceed through various abiotic and biotic pathways.

Abiotic Degradation: This process involves the breakdown of the polymer through non-biological factors. The primary mechanisms include:

Photodegradation: Exposure to UV radiation from sunlight can induce chain scission, rearrangement, and cross-linking within the polymer structure. mdpi.com

Thermal Degradation: High temperatures can cause the polymer chains to break down. Major pathways for thermal degradation include chain fission, end-chain β-scission (depolymerization), and side-group elimination. mdpi.com

Hydrolytic Degradation: As an ester, the prop-2-enoate linkage in the polymer is susceptible to hydrolysis, particularly under acidic or basic conditions, which would break the ester bonds in the polymer backbone or side chains. The hygroscopic nature of some polymers can make hydrolysis a key degradation mechanism. mdpi.com

Ozone Degradation: Atmospheric ozone can increase the aging rate of polymers, leading to a reduction in molecular weight and performance properties. mdpi.com

Biotic Degradation: This form of degradation is facilitated by microorganisms such as bacteria and fungi. mdpi.com The process for large polymer molecules typically involves several stages:

Bio-deterioration: Microorganisms colonize the polymer surface. mdpi.com

Depolymerization: Extracellular enzymes secreted by the microorganisms break down the large polymer into smaller molecules (oligomers, dimers, and monomers) that are small enough to pass through the microbial cell membranes. mdpi.comethz.ch

Bio-assimilation: The smaller molecules are transported into the microbial cells and used for metabolic processes.

Mineralization: The final outcome of aerobic biodegradation is the conversion of the polymer's organic carbon into carbon dioxide, water, and microbial biomass. ethz.chnih.gov

Table 1: Factors Influencing the Environmental Degradation of Acrylic Polymers

FactorDescriptionPotential Impact on Degradation
Polymer Properties
Molecular WeightThe mass of the polymer chains.Higher molecular weight generally decreases the rate of degradation as it is more difficult for enzymes to break down larger molecules. nih.gov
Chemical StructureThe arrangement of monomers and functional groups.The presence of hydrolyzable bonds (like esters) can increase susceptibility to degradation. Side chains and aromatic rings can negatively impact biodegradability. nih.gov
CrystallinityThe degree of structural order in the polymer.Higher crystallinity can reduce degradation rates as it limits enzyme access to the polymer chains. nih.gov
Environmental Conditions
TemperatureAmbient heat in the environment.Influences the rate of both abiotic (thermal) and biotic (microbial activity) degradation processes. nih.gov
UV RadiationExposure to sunlight.Can cause photodegradation, leading to chain scission and altering the polymer's physical properties. nih.gov
pHThe acidity or alkalinity of the surrounding medium.Affects the rate of chemical hydrolysis and can influence microbial activity. nih.gov
HumidityThe presence of water.Essential for hydrolytic degradation and supports microbial life for biotic degradation. nih.gov

Sustainable Production and Lifecycle Assessment of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the production of this compound involves optimizing synthesis routes to minimize waste, reduce energy consumption, and avoid hazardous substances.

Sustainable Production: Key strategies for the sustainable synthesis of specialty chemicals like this compound include:

Catalyst Development: Employing highly efficient and selective catalysts can improve reaction yields and reduce the formation of byproducts.

Alternative Feedstocks: Investigating the use of renewable raw materials instead of petrochemical sources can decrease the carbon footprint of the manufacturing process.

Waste Prevention: Designing synthetic pathways with high "atom economy," where a maximal proportion of reactant atoms are incorporated into the final product, is a core principle of green chemistry.

Lifecycle Assessment (LCA): A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle. theseus.fi An LCA for this compound would provide a comprehensive view of its environmental footprint, from raw material extraction to final disposal.

The LCA process generally consists of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of manufactured product), and the system boundaries (e.g., "cradle-to-gate" or "cradle-to-grave"). theseus.fimdpi.com

Life Cycle Inventory (LCI) Analysis: This involves compiling an inventory of all relevant inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste generation) for each stage of the product's life.

Life Cycle Impact Assessment (LCIA): The inventory data is used to evaluate the potential environmental impacts. theseus.fi These impacts are sorted into categories such as global warming potential, ozone depletion, acidification, and human toxicity. epa.gov

Table 2: Phases of a Lifecycle Assessment (LCA)

PhaseDescriptionKey Activities
1. Goal and Scope Definition Defines the purpose, boundaries, and functional unit of the study.- State the intended application and reasons for the study.- Define the product system to be studied.- Select the functional unit (a measure of the function of the studied system).- Determine the system boundaries.
2. Life Cycle Inventory (LCI) Quantifies the inputs and outputs of the product system.- Collect data on energy, water, and raw material inputs.- Quantify emissions to air, land, and water.- Document solid waste generation.
3. Life Cycle Impact Assessment (LCIA) Evaluates the potential environmental significance of the LCI results.- Select impact categories (e.g., global warming, acidification).- Classify inventory results into impact categories.- Characterize the impacts using scientific conversion factors.
4. Interpretation Analyzes and summarizes the results of the LCI and LCIA phases.- Identify significant issues based on the findings.- Evaluate the study for completeness and consistency.- Formulate conclusions, limitations, and recommendations.

Green Analytical Chemistry Approaches for Environmental Monitoring

Effective environmental monitoring is crucial for understanding the fate and potential impact of chemicals like this compound and its related products. Green Analytical Chemistry (GAC) integrates sustainability principles into analytical methods to minimize their environmental footprint. mdpi.com The goal is to develop methods that are not only accurate and reliable but also reduce the use of hazardous substances and minimize waste and energy consumption. mdpi.com

Key approaches in green analytical chemistry that could be applied to the monitoring of this compound include:

Green Sample Preparation: Sample preparation is often the most resource-intensive step in an analytical procedure. Green techniques focus on miniaturization and reducing or eliminating the use of toxic organic solvents.

Micro-Solid-Phase Extraction (μ-SPE): This technique uses a very small amount of a solid sorbent material to extract and concentrate analytes from a sample matrix, significantly reducing solvent consumption compared to traditional methods. uca.es

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as an environmentally benign alternative to organic solvents for extracting analytes from samples.

Green Separation Techniques:

Green Liquid Chromatography (LC): Efforts in this area focus on reducing the use of organic solvents in the mobile phase by using alternative solvents or employing techniques that require less solvent, such as Ultra-High-Performance Liquid Chromatography (UHPLC).

Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, drastically cutting down on the use of organic solvents and making it a prominent green analytical technique. mdpi.com

Direct Analysis Techniques: Methods that can analyze samples with minimal or no preparation are inherently greener. Photoionization detectors (PIDs), for instance, have been used for real-time air monitoring of other volatile acrylates, providing rapid screening data. epa.gov

The development of such methods for this compound would enable its detection in environmental matrices like water and soil with reduced environmental impact, aligning with global sustainability goals. mdpi.com

Table 3: Comparison of Conventional and Green Analytical Techniques

Analytical StepConventional ApproachGreen AlternativeGreen Advantage
Sample Extraction Liquid-Liquid Extraction (LLE)Micro-Solid-Phase Extraction (μ-SPE)Drastic reduction in toxic solvent volume. uca.es
Soxhlet ExtractionSupercritical Fluid Extraction (SFE)Uses non-toxic, recyclable CO₂ instead of organic solvents.
Chromatographic Separation High-Performance Liquid Chromatography (HPLC) with organic solventsSupercritical Fluid Chromatography (SFC)Primarily uses CO₂ as the mobile phase, significantly reducing solvent waste. mdpi.com
Gas Chromatography (GC) with Helium carrier gasGC with Hydrogen carrier gasUses a renewable and more available carrier gas.
Overall Approach Multi-step, large-scale proceduresMiniaturized and automated systemsReduced reagent consumption, waste generation, and energy use.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-chloropropyl prop-2-enoate?

this compound is typically synthesized via esterification of acrylic acid derivatives with chloropropanol under acidic catalysis. Key methodological considerations include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are effective for esterification, achieving yields >75% under reflux conditions .
  • Reaction setup : Inert atmosphere (e.g., nitrogen) prevents side reactions, while reflux temperatures (100–120°C) ensure efficient conversion .
  • Purification : Distillation or column chromatography removes unreacted monomers and catalyst residues .

Q. What safety protocols are critical when handling this compound?

  • Hazard classification : The compound is classified under CLP Regulation (EC) No. 1272/2008 as a skin irritant (H314). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles .
  • First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure are required .

Q. How is this compound characterized structurally?

  • Spectroscopic methods : NMR (¹H/¹³C) identifies ester and chloroalkyl groups, while FT-IR confirms C=O (1720–1740 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
  • Chromatography : HPLC or GC-MS verifies purity (>98%) and detects residual solvents .

Advanced Research Questions

Q. How do reaction kinetics influence the radical polymerization of this compound?

  • Initiator systems : Azobisisobutyronitrile (AIBN) at 60–80°C initiates polymerization. Kinetic studies (via in situ FT-IR or dilatometry) reveal a propagation rate constant (kₚ) of ~10³ L·mol⁻¹·s⁻¹ .
  • Molecular weight control : Chain-transfer agents (e.g., thiols) reduce polydispersity (PDI <1.5). Gel permeation chromatography (GPC) correlates monomer conversion with Mₙ (5–50 kDa) .

Q. What intermolecular interactions govern the material properties of polymers derived from this compound?

  • Hydrogen bonding : The hydroxyl group in copolymers forms hydrogen bonds (graph set S(6)), enhancing mechanical strength. X-ray crystallography (using SHELX or WinGX) identifies H-bond motifs in crosslinked networks .
  • Thermal stability : TGA shows degradation onset at 200–250°C, influenced by crosslink density (DSC analysis) .

Q. How can impurities in this compound be quantified for pharmaceutical-grade applications?

  • Analytical methods : LC-MS/MS detects trace chloropropanol byproducts (LOQ: 0.1 ppm). Isotopic dilution ensures accuracy .
  • Validation : Spike-recovery experiments (90–110% recovery) and column selectivity tests (C18 vs. HILIC) optimize separation .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

  • DFT studies : B3LYP/6-31G* calculations predict activation energies for SN2 reactions with amines or thiols. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS .

Research Gaps and Future Directions

  • Toxicity profiling : Limited data exist on ecotoxicology (e.g., Daphnia magna LC₅₀). OECD 202/203 assays are recommended .
  • Advanced materials : Exploration of biohybrid polymers for drug delivery (e.g., pH-responsive hydrogels) .

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